5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a methylbenzylsulfonyl group, and a pyrimidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide.
Final Coupling: The final step involves coupling the sulfonylated pyrimidine with the carboxamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)aniline: A related compound with a similar methoxyphenyl group but differing in the core structure and functional groups.
4-methoxy-5-nitropyrimidine: Another pyrimidine derivative with different substituents and chemical properties.
N-(4-cyano-1-phenyl)benzamide: A compound with a similar amide linkage but different aromatic substituents.
Uniqueness
5-chloro-N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18ClN3O4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-4-3-5-14(10-13)12-29(26,27)20-22-11-17(21)18(24-20)19(25)23-15-6-8-16(28-2)9-7-15/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
AROOVNOAMIQWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.